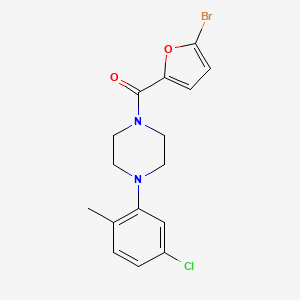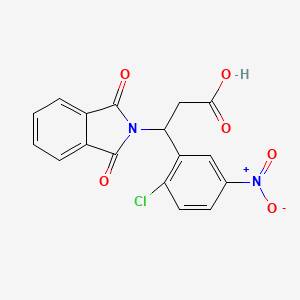![molecular formula C17H20ClN3O2 B5906941 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, also known as CPBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPBM belongs to the class of morpholine derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, this compound may be able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
実験室実験の利点と制限
One of the main advantages of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is its potent anti-cancer activity, which makes it a promising candidate for further development as an anti-cancer drug. This compound has also been shown to have low toxicity in vitro and in vivo, which is a desirable property for any potential drug candidate. However, one of the limitations of this compound is its complex synthesis, which may limit its scalability for large-scale production.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine. One area of interest is in the development of more efficient and scalable synthesis methods for this compound. Another area of research is in the optimization of the chemical structure of this compound to enhance its potency and selectivity for cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets for its development as an anti-cancer drug.
合成法
The synthesis of 2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine involves the reaction of 4-chloroaniline with 1H-pyrazole-1-carboxylic acid to form 4-(1H-pyrazol-1-yl)aniline. This intermediate is then reacted with 4-(bromobutanoyl)morpholine in the presence of a base to yield this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.
科学的研究の応用
2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anti-cancer drug.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-4-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-15-6-4-14(5-7-15)16-13-20(11-12-23-16)17(22)3-1-9-21-10-2-8-19-21/h2,4-8,10,16H,1,3,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTITHMOBUDIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C=CC=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)

![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5906879.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5906881.png)
![4-cyclopropyl-5-[4-(difluoromethoxy)-3-methoxyphenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5906886.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B5906897.png)

![1-[(4-isopropylphenoxy)methyl]-N-(1-methyl-4-piperidinyl)-1H-pyrazole-3-carboxamide](/img/structure/B5906903.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5906911.png)

![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)
![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)

![3-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B5906943.png)
